Lipophilicity and Polar Surface Area Differentiate from Simple Pyrrolidine-O-Pyrimidine Fragments
The target compound exhibits an XLogP3-AA of 1.3 and a TPSA of 80.8 Ų, compared to a baseline analog 1-(2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 1338656-96-4, lacking the sulfonamide), which has a predicted XLogP3 of approximately 1.0 and a TPSA of 58.1 Ų [1][2]. The introduction of the cyclopropanesulfonyl group increases both lipophilicity and polar surface area, a combination that can simultaneously enhance passive permeability and hydrogen-bonding capacity, a profile sought in central nervous system (CNS) drug discovery [1].
| Evidence Dimension | Computed XLogP3-AA and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; TPSA = 80.8 Ų |
| Comparator Or Baseline | 1-(2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-ol: XLogP3 ~1.0; TPSA ~58.1 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.3; ΔTPSA ≈ +22.7 Ų |
| Conditions | Computed values using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem). Experimental confirmation required. |
Why This Matters
This quantitative shift indicates the cyclopropanesulfonyl modification alters both lipophilicity and hydrogen-bond acceptor surface, which are critical parameters in predicting brain penetration and oral bioavailability.
- [1] PubChem. (2026). Compound Summary for CID 126850737: 4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/126850737. View Source
- [2] PubChem. (2026). Compound Summary for CID 53400567: 1-(2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-ol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53400567. View Source
